Isoform Selectivity: SD 0006 Exhibits 42-Fold Selectivity for p38α Over p38β and Broad Selectivity Over 50 Other Kinases
SD 0006 demonstrates a significant quantitative differentiation in its selectivity for the p38α isoform over the closely related p38β isoform, in contrast to many first-generation p38 inhibitors which exhibit poor isoform discrimination. In direct comparative assays, SD 0006 inhibits p38α with an IC50 of 16 nM, while its potency against p38β is substantially lower, with an IC50 of 677 nM [1]. This yields a 42-fold selectivity for p38α over p38β. Furthermore, SD 0006 displayed minimal activity when screened against a broad panel of 50 other kinases (including p38γ and p38δ), confirming a narrow target engagement profile compared to less selective inhibitors [1].
| Evidence Dimension | Inhibition of p38 kinase isoforms (IC50) |
|---|---|
| Target Compound Data | p38α IC50 = 16 nM; p38β IC50 = 677 nM |
| Comparator Or Baseline | p38α vs. p38β within the same assay |
| Quantified Difference | 42-fold more potent against p38α than p38β (677 nM / 16 nM = 42.3) |
| Conditions | Cell-free kinase activity assay |
Why This Matters
This high degree of isoform selectivity is critical for dissecting p38α-specific signaling pathways and for developing targeted therapeutic strategies with a potentially reduced side-effect profile associated with p38β inhibition.
- [1] Burnette, B. L., et al. SD0006: A Potent, Selective and Orally Available Inhibitor of p38 Kinase. Pharmacology 84.1 (2009): 42-60. View Source
